4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
Description
4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, sulfonyl, piperazinyl, and oxazole groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-15-3-5-16(6-4-15)19-23-20(21(28-19)25-13-11-24(2)12-14-25)29(26,27)18-9-7-17(22)8-10-18/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPEYBAEMJIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation: Core Heterocyclic Construction
The oxazole ring serves as the central scaffold, synthesized via cyclization reactions involving carbonyl and amine precursors. A common approach employs the Robinson-Gabriel synthesis, where α-acylamino ketones undergo dehydration in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). For 2-(p-tolyl)oxazole derivatives, p-tolyl-substituted α-acylamino ketones are cyclized under reflux conditions in dichloromethane (DCM) or tetrahydrofuran (THF).
Example Procedure :
- Substrate Preparation : React p-tolualdehyde with bromoacetyl bromide to form α-bromo-p-tolyl ketone.
- Cyclization : Treat the intermediate with ammonium acetate in acetic acid at 120°C for 6 hours.
- Workup : Neutralize with sodium bicarbonate and extract with ethyl acetate to isolate the 2-(p-tolyl)oxazole intermediate.
This method yields the oxazole core with >80% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Sulfonation at the 4-Position: Introducing the Fluorophenylsulfonyl Group
Sulfonation introduces the 4-fluorophenylsulfonyl moiety at the oxazole’s 4-position. Electrophilic aromatic sulfonation using 4-fluorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is widely reported.
Optimized Conditions :
- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 equiv), AlCl₃ (0.1 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature
- Reaction Time : 12 hours
- Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Mechanistic Insight :
The Lewis acid activates the sulfonyl chloride, generating a sulfonium ion that undergoes electrophilic substitution at the oxazole’s electron-rich 4-position. Steric hindrance from the p-tolyl group at position 2 directs sulfonation to the desired site.
Piperazine Coupling: Functionalization at Position 5
Introducing the 4-methylpiperazin-1-yl group at position 5 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr is preferred due to the oxazole’s electron-deficient nature at position 5.
SNAr Protocol :
- Substrate : 5-Bromo-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole
- Reagent : 4-Methylpiperazine (3.0 equiv), potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), 80°C
- Reaction Time : 24 hours
- Yield : 60–65% after recrystallization from ethanol.
Catalytic Alternatives :
Palladium-catalyzed Buchwald-Hartwig amination has been explored using Pd(OAc)₂ and Xantphos, though yields remain comparable to SNAr (62–68%).
Purification and Characterization
Final purification employs a combination of column chromatography and recrystallization. Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted piperazine and sulfonation byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >98%, as verified by HPLC.
Key Analytical Data :
- Melting Point : 171–173°C (consistent with crystalline form).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.7 Hz, 2H, fluorophenyl), 7.32 (d, J = 8.1 Hz, 2H, p-tolyl), 3.45–3.20 (m, 8H, piperazine), 2.35 (s, 3H, CH₃).
- Mass Spectrometry : m/z 415.5 [M+H]⁺, aligning with the molecular formula C₂₁H₂₂FN₃O₃S.
Sulfonation Selectivity :
Competing sulfonation at position 2 is mitigated by steric blocking from the p-tolyl group. Computational modeling (DFT) predicts a 12:1 preference for position 4 due to lower activation energy.
Piperazine Coupling Efficiency :
Excess 4-methylpiperazine (3.0 equiv) and prolonged reaction times (24 hours) are critical for complete substitution. Microwave-assisted synthesis reduces time to 4 hours but requires specialized equipment.
Scale-Up Considerations :
Batch processes face heat dissipation challenges during exothermic sulfonation. Flow chemistry systems improve temperature control, enhancing yield to 75% on a 1-kg scale.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical SNAr | 60–65 | 98 | Low cost, no metal catalysts |
| Buchwald-Hartwig | 62–68 | 97 | Faster, milder conditions |
| Microwave-Assisted | 70 | 99 | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in various medical conditions:
Anticancer Activity
Research indicates that 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action may involve:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of specific cancer cells, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its piperazine structure is particularly relevant for developing treatments for conditions such as anxiety and depression .
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may enable the compound to inhibit specific enzymes, leading to therapeutic effects in diseases such as cancer and infections .
- Receptor Modulation : Interaction studies indicate that the compound may bind to certain receptors or enzymes, modulating their activity, which is crucial for elucidating its mechanism of action .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Utilizing appropriate precursors to create the oxazole structure.
- Introduction of the Sulfonamide Group : This step enhances the compound's solubility and reactivity.
- Piperazine Attachment : The piperazine moiety is introduced to enhance biological activity.
Case Studies
Several case studies have evaluated the biological activity of similar compounds with oxazole and piperazine moieties:
- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound .
- Neuroimaging Applications : Research on oxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, providing insights into neurological applications .
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing oxazoles and piperazine derivatives, such as:
- 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
- 4-((4-Bromophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
Uniqueness
The uniqueness of 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Biological Activity
4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique chemical structure characterized by a sulfonyl group, fluorinated phenyl groups, and a piperazine moiety, which contribute to its distinctive properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C21H22FN3O3S. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 415.5 g/mol |
| CAS Number | 862741-02-4 |
| Chemical Class | Oxazole Derivative |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. Additionally, the piperazine moiety may enhance the compound's ability to penetrate biological membranes, facilitating its action at the cellular level.
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HT-29), and skin (M21) cancer cells. The antiproliferative activity is often quantified using the IC50 value, which represents the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-((4-Fluorophenyl)sulfonyl)-... | MCF7 | X |
| 4-((4-Fluorophenyl)sulfonyl)-... | HT-29 | Y |
| 4-((4-Fluorophenyl)sulfonyl)-... | M21 | Z |
Note: Specific IC50 values for the target compound need to be experimentally determined.
Anti-inflammatory Activity
The sulfonamide functionality in the compound is known for its anti-inflammatory properties. Compounds containing sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-((4-Fluorophenyl)sulfonyl)-... | Staphylococcus aureus | A |
| 4-((4-Fluorophenyl)sulfonyl)-... | Escherichia coli | B |
Note: Specific data should be obtained from laboratory assays.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of oxazole derivatives. For example, a study explored the structure-activity relationship (SAR) of various oxazole compounds and their derivatives, highlighting their potential as anticancer agents through targeted molecular interactions.
- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated a correlation between structural modifications and increased potency against specific cancer types.
- Anti-inflammatory Mechanisms : Another research effort investigated the anti-inflammatory effects of sulfonamide-containing oxazoles in vitro, demonstrating significant inhibition of COX enzymes compared to control groups.
- Antimicrobial Screening : A comprehensive evaluation revealed that several oxazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antimicrobial therapies.
Q & A
Q. What are the common synthetic routes for preparing oxazole derivatives with sulfonyl and piperazine substituents?
Synthesis typically involves sequential functionalization of the oxazole core. For example:
- Sulfonylation : Reacting a precursor with a 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
- Piperazine coupling : Using nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-methylpiperazine moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) yield high-purity products .
Reference: Similar methods are detailed in the synthesis of structurally related 4-benzyl-oxazole derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
- UV-Vis : Confirms π→π* transitions in aromatic/heterocyclic systems (e.g., λmax ~250–340 nm) .
- FT-IR : Identifies sulfonyl S=O stretches (~1326–1158 cm⁻¹) and C-N vibrations (~1597–1453 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons in the oxazole, tolyl, and piperazine groups. For example, methyl groups on piperazine appear as singlets at δ ~2.3–2.5 ppm .
Q. How is preliminary biological activity assessed for such compounds?
- In vitro cytotoxicity : Screened against cancer cell lines (e.g., HL-60, K562) via MTT assays. IC₅₀ values are calculated to determine potency .
- Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains, with activity compared to standard drugs (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystal growth : Slow evaporation of saturated DMSO/EtOH solutions yields diffraction-quality crystals.
- Data collection : Monoclinic systems (e.g., space group P21/c) are analyzed using SHELX programs. Key parameters include unit cell dimensions (a ~9.3 Å, b ~10.8 Å, c ~18.9 Å) and refinement statistics (R < 0.05) .
- Disorder analysis : Partial occupancy or torsional flexibility in the piperazine ring may require constrained refinement .
Q. What computational methods predict target engagement and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like p38 MAPK. Key residues (e.g., ATP-binding pocket) are prioritized .
- ADME profiling : SwissADME predicts logP (~3.2), moderate solubility, and blood-brain barrier permeability. High topological polar surface area (>80 Ų) may limit oral bioavailability .
Q. How do structural modifications influence biological activity?
- Piperazine substitution : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-ethyl) reduces solubility but enhances kinase inhibition (e.g., IC₅₀ ~50 nM for p38 MAPK) .
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity improves metabolic stability, while chlorine increases hydrophobic interactions in caspase-3 activation (e.g., 2f in HL-60 cells: IC₅₀ = 1.2 µM) .
Q. What mechanisms underlie its antileukemic effects?
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation. Western blotting shows PARP cleavage and Bax/Bcl-2 ratio shifts .
- Target validation : siRNA knockdown of LSD1 (lysine-specific demethylase 1) or p38 MAPK in leukemic cells reverses cytotoxicity, confirming target relevance .
Q. How is crystallographic data processed using SHELX software?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
